molecular formula C23H21N3O2 B14994756 2-(1H-Indol-3-YL)-2-oxo-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-YL)methyl]acetamide

2-(1H-Indol-3-YL)-2-oxo-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-YL)methyl]acetamide

Cat. No.: B14994756
M. Wt: 371.4 g/mol
InChI Key: OQGPNGKRYFBOJQ-UHFFFAOYSA-N
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Description

2-(1H-Indol-3-YL)-2-oxo-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-YL)methyl]acetamide is a complex organic compound that features both indole and carbazole moieties. These structures are known for their significant biological activities and are often found in various pharmacologically active compounds.

Preparation Methods

The synthesis of 2-(1H-Indol-3-YL)-2-oxo-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-YL)methyl]acetamide typically involves the coupling of an indole derivative with a carbazole derivative. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction conditions often include the use of an organic solvent such as dichloromethane and may require a catalyst to improve yield and reaction rate.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The indole and carbazole rings can be oxidized under strong oxidative conditions, leading to the formation of quinone derivatives.

    Reduction: The carbonyl group in the acetamide moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and halogenating agents like bromine (Br2). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(1H-Indol-3-YL)-2-oxo-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-YL)methyl]acetamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s indole and carbazole moieties are known for their biological activities, making it a candidate for studies on enzyme inhibition and receptor binding.

    Medicine: Due to its structural similarity to various pharmacologically active compounds, it is investigated for potential therapeutic applications, including anti-inflammatory and anticancer activities.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(1H-Indol-3-YL)-2-oxo-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-YL)methyl]acetamide involves its interaction with specific molecular targets. The indole and carbazole rings can interact with various enzymes and receptors, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar compounds include other indole and carbazole derivatives, such as:

The uniqueness of 2-(1H-Indol-3-YL)-2-oxo-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-YL)methyl]acetamide lies in its combined indole and carbazole structures, which provide a diverse range of biological and chemical properties.

Properties

Molecular Formula

C23H21N3O2

Molecular Weight

371.4 g/mol

IUPAC Name

2-(1H-indol-3-yl)-2-oxo-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)acetamide

InChI

InChI=1S/C23H21N3O2/c27-22(18-13-24-19-7-3-1-6-16(18)19)23(28)25-12-14-9-10-21-17(11-14)15-5-2-4-8-20(15)26-21/h1,3,6-7,9-11,13,24,26H,2,4-5,8,12H2,(H,25,28)

InChI Key

OQGPNGKRYFBOJQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(N2)C=CC(=C3)CNC(=O)C(=O)C4=CNC5=CC=CC=C54

Origin of Product

United States

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